molecular formula C21H18N4OS B2898762 N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-(thiophen-2-yl)benzamide CAS No. 2034610-62-1

N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-(thiophen-2-yl)benzamide

Cat. No.: B2898762
CAS No.: 2034610-62-1
M. Wt: 374.46
InChI Key: YEOWJUVCBPLGLU-UHFFFAOYSA-N
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Description

“N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-(thiophen-2-yl)benzamide” is a synthetic organic compound that features a complex structure with multiple functional groups. It includes a pyrazole ring, a pyridine ring, a thiophene ring, and a benzamide moiety. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-(thiophen-2-yl)benzamide” typically involves multi-step organic synthesis. A possible synthetic route could include:

    Formation of the pyrazole ring: Starting from a suitable precursor, such as 1-methyl-1H-pyrazole, through cyclization reactions.

    Construction of the pyridine ring: Using a method like the Hantzsch pyridine synthesis.

    Coupling reactions: To link the pyrazole and pyridine rings, possibly through a Suzuki or Heck coupling.

    Formation of the benzamide moiety: By reacting the intermediate with 4-(thiophen-2-yl)benzoic acid under amide formation conditions.

Industrial Production Methods

Industrial production would likely involve optimization of the above synthetic route for scalability, including:

    Catalysts: Use of efficient catalysts to increase yield.

    Solvents: Selection of solvents that are both effective and environmentally friendly.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions could target the nitro groups if present.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Halogens or nucleophiles like amines or alcohols.

Major Products

The major products would depend on the specific reactions but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

This compound could have several applications in scientific research:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Possible therapeutic applications, such as in drug development for targeting specific diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, such compounds might:

    Bind to specific proteins or enzymes: Inhibiting or activating their function.

    Interact with DNA or RNA: Affecting gene expression.

    Modulate signaling pathways: Influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-(phenyl)benzamide
  • N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-(furan-2-yl)benzamide

Uniqueness

The presence of the thiophene ring in “N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-(thiophen-2-yl)benzamide” may confer unique electronic properties or biological activities compared to its analogs with different heterocyclic rings.

Properties

IUPAC Name

N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-4-thiophen-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4OS/c1-25-14-18(13-24-25)19-9-4-15(11-22-19)12-23-21(26)17-7-5-16(6-8-17)20-3-2-10-27-20/h2-11,13-14H,12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEOWJUVCBPLGLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)C3=CC=C(C=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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